molecular formula C18H19ClN2O2S B2574307 2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide CAS No. 445416-08-0

2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B2574307
CAS No.: 445416-08-0
M. Wt: 362.87
InChI Key: MPNOWEVMYHSFBW-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide is an organic compound characterized by the presence of a chlorophenyl group, a morpholinyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the sulfanyl intermediate.

    Amidation Reaction: The intermediate is then reacted with 4-(morpholin-4-yl)aniline under suitable conditions to form the final product.

Reaction Conditions

    Solvents: Common solvents include dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide may be used to facilitate the reactions.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the morpholinyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or demorpholinylated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: The compound can be used to study protein-ligand interactions.

Medicine

    Drug Development:

    Diagnostics: It can be used in the development of diagnostic tools due to its specific binding properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfanyl and morpholinyl groups play crucial roles in binding to these targets, thereby modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-[4-methoxyphenyl]acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-[4-fluorophenyl]acetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it more versatile in various applications compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in scientific and industrial fields.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c19-14-1-7-17(8-2-14)24-13-18(22)20-15-3-5-16(6-4-15)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNOWEVMYHSFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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